molecular formula C11H15I B3261161 1-(4-Iodobutyl)-4-methylbenzene CAS No. 339570-60-4

1-(4-Iodobutyl)-4-methylbenzene

Cat. No.: B3261161
CAS No.: 339570-60-4
M. Wt: 274.14 g/mol
InChI Key: LIRUKFKFDZYRAM-UHFFFAOYSA-N
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Description

1-(4-Iodobutyl)-4-methylbenzene is an organic compound characterized by the presence of an iodine atom attached to a butyl chain, which is further connected to a methylbenzene (toluene) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodobutyl)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the iodination of 4-methylbenzyl alcohol to form 4-methylbenzyl iodide, followed by a nucleophilic substitution reaction with 1,4-dibromobutane to yield this compound. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and recrystallization would be integral to the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodobutyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding butyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Formation of 1-(4-azidobutyl)-4-methylbenzene, 1-(4-thiocyanatobutyl)-4-methylbenzene, or 1-(4-cyanobutyl)-4-methylbenzene.

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of 1-butyl-4-methylbenzene.

Scientific Research Applications

1-(4-Iodobutyl)-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

    Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-iodobutyl)-4-methylbenzene in chemical reactions involves the reactivity of the iodine atom, which can act as a leaving group in substitution reactions. The compound’s effects in biological systems, if any, would depend on its interaction with specific molecular targets such as enzymes or receptors. The pathways involved would include the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential modulation of biological activity.

Comparison with Similar Compounds

    1-(4-Bromobutyl)-4-methylbenzene: Similar in structure but with a bromine atom instead of iodine. It exhibits similar reactivity but may differ in reaction rates and conditions due to the different halogen.

    1-(4-Chlorobutyl)-4-methylbenzene: Contains a chlorine atom, which is less reactive than iodine, leading to different reaction conditions and products.

    1-(4-Fluorobutyl)-4-methylbenzene: The fluorine atom imparts different electronic properties, affecting the compound’s reactivity and applications.

Uniqueness: 1-(4-Iodobutyl)-4-methylbenzene is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions, making it highly reactive and versatile in organic synthesis. Its applications in various fields highlight its importance as a valuable chemical intermediate.

Properties

IUPAC Name

1-(4-iodobutyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRUKFKFDZYRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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